2-amino-8-(4-methylpiperazin-1-yl)-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one
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Overview
Description
2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to a sugar moiety and a piperazine ring. It is often studied for its potential biological and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reactors are employed to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine base.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted purines and modified sugar moieties, which can have different biological activities and properties .
Scientific Research Applications
2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
8-Methoxyguanosine: Similar structure but with a methoxy group instead of the piperazine ring.
Guanosine: Lacks the piperazine ring and has different biological properties.
Uniqueness
The presence of the piperazine ring in 2-AMINO-9-[3,4-DIHYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-8-(4-METHYLPIPERAZIN-1-YL)-6,9-DIHYDRO-1H-PURIN-6-ONE makes it unique compared to other similar compounds. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H23N7O5 |
---|---|
Molecular Weight |
381.39 g/mol |
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylpiperazin-1-yl)-1H-purin-6-one |
InChI |
InChI=1S/C15H23N7O5/c1-20-2-4-21(5-3-20)15-17-8-11(18-14(16)19-12(8)26)22(15)13-10(25)9(24)7(6-23)27-13/h7,9-10,13,23-25H,2-6H2,1H3,(H3,16,18,19,26) |
InChI Key |
HDCQGHNJHFUBMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
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